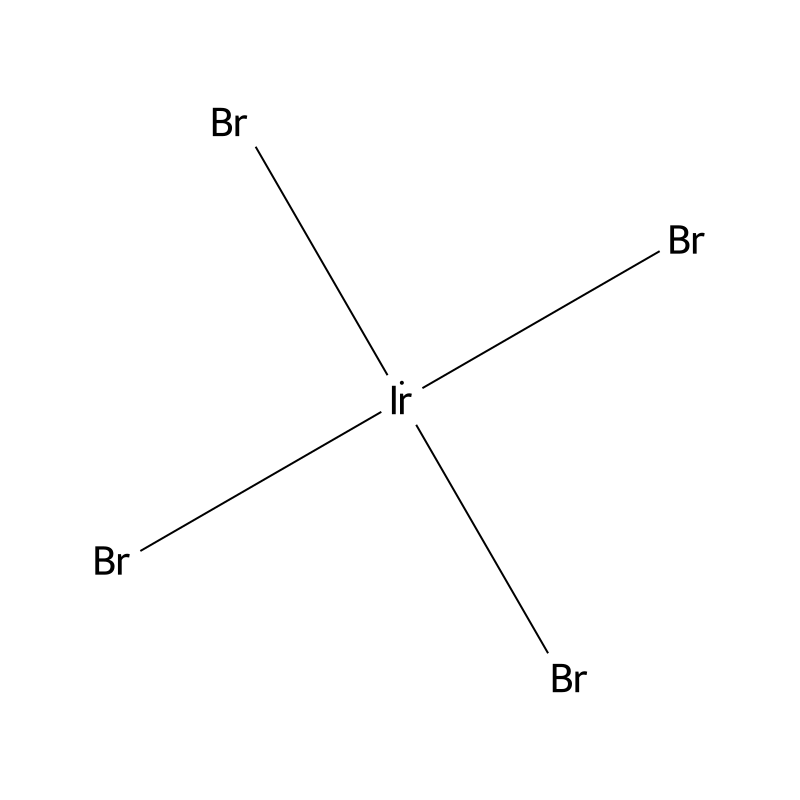Iridium tetrabromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Iridium Tetrabromide as a Precursor for Iridium-Based Materials
Iridium is a valuable metal known for its high melting point and resistance to corrosion. Iridium-based materials have potential applications in various fields, including:
- Solid-state lighting: Iridium complexes are being studied for their light-emitting properties. Iridium tetrabromide can be used as a precursor to synthesize these iridium complexes, which could lead to the development of more efficient light-emitting diodes (LEDs) [].
- Catalysis: Iridium catalysts are used in various chemical reactions. Iridium tetrabromide can be a starting material for preparing these catalysts, which are essential for developing new industrial processes [].
These are just a few examples, and researchers are continuing to explore the potential of iridium tetrabromide for synthesizing novel iridium-based materials with advanced properties.
Iridium Tetrabromide in Inorganic Chemistry Research
Iridium tetrabromide itself is of interest to inorganic chemists because of its unique structure and bonding properties. Researchers are studying:
- Crystal structure: Iridium tetrabromide crystallizes in a specific geometric arrangement. Understanding this structure can provide insights into the bonding between iridium and bromine atoms and how it influences the material's properties [].
- Reactivity: Iridium tetrabromide can react with other chemicals to form new compounds. Studying these reactions can help researchers develop new synthetic methods for iridium-based materials and gain a deeper understanding of iridium's chemistry [].
Iridium tetrabromide, with the chemical formula , is a compound of iridium, a transition metal known for its high density and resistance to corrosion. The oxidation state of iridium in this compound is +4. Iridium tetrabromide appears as a crystalline solid and is characterized by its dark color. Its molecular weight is approximately 399.7 g/mol, and it is soluble in polar solvents like hydrobromic acid but insoluble in water .
Iridium tetrabromide itself lacks a well-defined mechanism of action in scientific research.
Iridium tetrabromide can be synthesized through the reaction of iridium(IV) oxide with hydrobromic acid:
This reaction highlights the ability of iridium tetrabromide to form in acidic conditions. Additionally, iridium tetrabromide can react with other halogens or halides to form various complexes, although specific reactions involving iridium tetrabromide are less documented compared to other halides of iridium
Interaction studies involving iridium tetrabromide are scarce. General studies on iridium compounds indicate that they can interact with various ligands and substrates, forming complexes that may exhibit interesting catalytic or electronic properties. The interactions of iridium tetrabromide with biomolecules or other organic compounds have not been extensively documented, highlighting a gap in current research that could be addressed through future studies .
Iridium tetrabromide belongs to a class of compounds known as metal halides. Below is a comparison with several similar compounds:
| Compound Name | Formula | Oxidation State | Appearance |
|---|---|---|---|
| Iridium trichloride | +3 | Red-brown solid | |
| Iridium tribromide | +3 | Red-brown solid | |
| Iridium hexafluoride | +6 | Yellow solid | |
| Iridium(IV) oxide | +4 | Black solid |
Uniqueness of Iridium Tetrabromide
Iridium tetrabromide is unique among these compounds due to its higher oxidation state (+4) compared to other common halides like iridium trichloride and tribromide, which typically exhibit an oxidation state of +3. This higher oxidation state may confer different reactivity and stability characteristics, making it an interesting subject for further research in coordination chemistry and catalysis
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








